molecular formula C4H7NO3S B3385426 1-Isocyanato-2-methanesulfonylethane CAS No. 631912-32-8

1-Isocyanato-2-methanesulfonylethane

Cat. No.: B3385426
CAS No.: 631912-32-8
M. Wt: 149.17 g/mol
InChI Key: TTXHBBHPCQATEU-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methanesulfonylethane is a chemical compound with the molecular formula C₄H₇NO₃S and a molecular weight of 149.17 g/mol . It is characterized by the presence of an isocyanate group (-NCO) and a methanesulfonyl group (-SO₂CH₃) attached to an ethane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-2-methanesulfonylethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethyl methanesulfonate with sodium azide to form 2-azidoethyl methanesulfonate. This intermediate is then treated with triphenylphosphine to yield 2-isocyanatoethyl methanesulfonate, which is subsequently hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-2-methanesulfonylethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ureas: Formed from reaction with amines

    Carbamates: Formed from reaction with alcohols

    Thiocarbamates: Formed from reaction with thiols

    Amines and Carbon Dioxide: Formed from hydrolysis

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methanesulfonylethane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic functional groups, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of ureas, carbamates, and thiocarbamates . The methanesulfonyl group can also participate in reactions, contributing to the compound’s overall reactivity and versatility .

Comparison with Similar Compounds

1-Isocyanato-2-methanesulfonylethane can be compared with other isocyanate compounds, such as:

    Phenyl isocyanate: Contains a phenyl group instead of a methanesulfonyl group.

    Methyl isocyanate: Contains a methyl group instead of a methanesulfonyl group.

    Ethyl isocyanate: Contains an ethyl group instead of a methanesulfonyl group.

This compound is unique due to the presence of both an isocyanate group and a methanesulfonyl group, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

1-isocyanato-2-methylsulfonylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c1-9(7,8)3-2-5-4-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHBBHPCQATEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631912-32-8
Record name 1-isocyanato-2-methanesulfonylethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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